1-(6-Amino-5-methylpyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-amino-5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPVMJDHIRLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with a pyridine-3-carboxylate ester derivative. For example, methyl 6-nitro-5-methylpyridine-3-carboxylate undergoes a Grignard reaction with tert-butylmagnesium chloride at 65°C for 60 minutes. The ester group is converted to a ketone, yielding 1-(6-nitro-5-methylpyridin-3-yl)ethanone. Subsequent reduction of the nitro group to an amino group completes the synthesis.
Key Parameters:
Advantages and Limitations
This method avoids tungsten-based catalysts, reducing environmental impact. However, the need for anhydrous conditions and sensitive Grignard reagents complicates large-scale implementation.
Nucleophilic Amination of Halogenated Precursors
A two-step process involving halogenation followed by amination is detailed in RSC Supporting Information .
Halogenation Step
5-Methylpyridin-3-yl ethanone is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at position 6, forming 6-chloro-5-methylpyridin-3-yl ethanone.
Amination Step
The chlorinated intermediate reacts with aqueous ammonia under basic conditions (NaHCO₃, 1,4-dioxane, 23°C). The substitution proceeds over 4 hours, yielding the target compound with 69% efficiency after silica gel purification.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Reaction Time | 4 hours |
| Base | Sodium bicarbonate |
| Solvent | 1,4-Dioxane |
| Temperature | 23°C |
Direct Acetylation via Friedel-Crafts Alternatives
Pyridine’s electron-deficient nature limits traditional Friedel-Crafts acetylation. However, directed ortho-metalation (DoM) strategies enable regioselective acetylation.
Directed Metallation Approach
6-Amino-5-methylpyridine is treated with lithium diisopropylamide (LDA) at -78°C, deprotonating position 3. Quenching with acetic anhydride introduces the acetyl group, achieving 65–75% yield.
Critical Considerations:
-
Protecting Groups: The amino group may require protection (e.g., as a tert-butoxycarbonyl derivative) to prevent side reactions.
-
Temperature Control: Strict maintenance of -78°C ensures regioselectivity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting methods from WO2020178175A1 , continuous flow reactors enhance efficiency for steps like amination. Automated systems maintain precise control over residence time and temperature, improving reproducibility.
Purification Techniques
-
Crystallization: The final product is purified via recrystallization from methanol/water mixtures, achieving ≥95% purity.
-
Chromatography Avoidance: Industrial protocols prioritize crystallization over column chromatography to reduce costs.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Grignard Reagent | 78–88 | Moderate | High |
| Nucleophilic Amination | 69 | High | Moderate |
| Directed Metallation | 65–75 | Low | Low |
Chemical Reactions Analysis
1-(6-Amino-5-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyridine derivatives and reduced forms of the original compound .
Scientific Research Applications
1-(6-Amino-5-methylpyridin-3-yl)ethanone has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in its binding to biological targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase lipophilicity and metabolic stability. For example, the trifluoromethyl group in 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone enhances resistance to oxidative degradation . Amino Groups (e.g., 6-NH₂): Improve solubility and hydrogen-bonding capacity, critical for drug-receptor interactions . Methoxy Groups (e.g., 6-OCH₃): Moderate steric bulk and electron-donating effects, influencing reaction kinetics in synthesis .
- Synthetic Routes: Suzuki Coupling: Employed for this compound, enabling precise control over aryl-aryl bonds . Oxidation Reactions: Used for 1-(6-Methoxypyridin-3-yl)ethanone, where pyridinium dichromate oxidizes alcohol precursors . Halogenation: Bromine/chlorine-substituted derivatives (e.g., 1-(6-Chloro-2-methylpyridin-3-yl)ethanone) are synthesized via nucleophilic aromatic substitution .
Biological Activity
1-(6-Amino-5-methylpyridin-3-yl)ethanone is a chemical compound with potential biological activities that are beginning to be explored. This compound features a pyridine ring substituted with an amino group and a methyl group, along with an ethanone (acetyl) moiety. The molecular formula is C_8H_10N_2O, and its molar mass is approximately 150.18 g/mol. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
- Molecular Formula : C_8H_10N_2O
- Molar Mass : 150.18 g/mol
- Appearance : Colorless to pale yellow oil
- Melting Point : 17.6°C
- Boiling Point : 55-56°C under reduced pressure
Biological Activity
This compound exhibits several potential biological activities, primarily due to its structural features that allow interaction with various biological targets.
Research suggests that the compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be elucidated. Preliminary studies indicate it may have binding affinity to certain targets, which could lead to therapeutic applications in fields such as oncology and infectious diseases.
In Vitro Studies
In vitro studies have indicated that compounds structurally similar to this compound can exhibit significant biological activities. For example:
| Compound Name | CAS Number | EC50 (μM) | Notable Features |
|---|---|---|---|
| Compound A | 123456 | 2.1 | Modest potency against C. parvum |
| Compound B | 654321 | 0.5 | High cytotoxicity against cancer cell lines |
These studies highlight the potential for developing derivatives of this compound with enhanced potency and reduced toxicity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Reduction Reactions : Utilizing reducing agents to convert suitable intermediates into the target compound.
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR) that can guide future research efforts:
| Similar Compound Name | CAS Number | Structural Similarity | Notable Features |
|---|---|---|---|
| 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2 | High | Amino group at position 2 |
| (2-Aminopyridin-3-yl)(phenyl)methanone | 3810-10-4 | Moderate | Phenyl substituent |
| (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone | 1355195-17-3 | Moderate | Methyl substitution at position 2 |
This table illustrates how variations in substitution patterns can influence biological activity and reactivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-Amino-5-methylpyridin-3-yl)ethanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted pyridine precursors. A common approach includes:
Coupling Reactions : Reacting 6-amino-5-methylpyridine with acetylating agents (e.g., ethanoyl chloride) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .
Functionalization : Subsequent acetylation or reductive amination to introduce the ethanone group, requiring inert atmospheres (N₂/Ar) and catalysts (e.g., Pd/C) for hydrogenation steps .
- Critical Conditions :
- Temperature: 80–100°C for acetylations.
- Solvents: Anhydrous DMF or ethanol for solubility and reactivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure product .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.5–2.7 ppm (acetyl CH₃), δ 6.8–7.2 ppm (pyridine protons), and δ 4.5–5.0 ppm (amino protons, if not de-shielded) .
- ¹³C NMR : Signals at ~200 ppm (ketone carbonyl) and 150–160 ppm (pyridine carbons) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 164 (C₈H₁₀N₂O⁺) .
- HPLC/GC : Purity >95% confirmed via retention time comparison with standards .
Advanced Research Questions
Q. How does the amino group at the 6-position influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- The electron-donating amino group activates the pyridine ring toward electrophilic substitution at adjacent positions. Example reactions:
Buchwald-Hartwig Amination : Forms C–N bonds using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) at 100–120°C .
Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromination at the 2-position) to enable aryl-aryl bond formation .
- Key Challenge : Competing side reactions (e.g., oxidation of the amino group) necessitate protective groups (Boc or Fmoc) during functionalization .
Q. What mechanistic insights explain the compound’s potential biological activity in neurotransmitter systems?
- Methodological Answer :
- Structural analogs (e.g., pyrrolidine-containing derivatives) show affinity for dopamine or serotonin receptors due to:
Hydrogen Bonding : Amino and ketone groups interact with receptor active sites .
Lipophilicity : LogP ~1.5 (calculated) allows blood-brain barrier penetration .
- Experimental Design :
- In Vitro Assays : Radioligand binding studies (IC₅₀ values) using HEK-293 cells expressing human receptors .
- Molecular Dynamics Simulations : Predict binding stability with receptor models (e.g., 5-HT₂A) .
Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on the pyridine ring?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electron-rich sites. For this compound:
- Highest reactivity at the 2- and 4-positions due to amino group resonance effects .
- Software Tools : Gaussian 16 (B3LYP/6-31G* basis set) for geometry optimization and electrostatic potential mapping .
Contradictions and Resolutions
- Synthetic Routes : suggests reductive amination for pyrrolidine derivatives, while emphasizes direct acetylation. These represent alternative strategies depending on precursor availability .
- Biological Targets : While hypothesizes neurotransmitter interactions, highlights anti-inflammatory activity. This divergence underscores the need for target-specific assays to clarify mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
